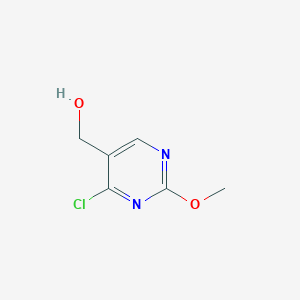
3-(1-Allyl-4-pyrazolyl)phenylboronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Allyl-4-pyrazolyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyrazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Allyl-4-pyrazolyl)phenylboronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Allylation: The pyrazole ring is then allylated using allyl bromide in the presence of a base such as potassium carbonate.
Borylation: The final step involves the borylation of the phenyl ring. This can be achieved using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
3-(1-Allyl-4-pyrazolyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium(0) catalysts such as Pd(PPh3)4, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
科学的研究の応用
3-(1-Allyl-4-pyrazolyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Biology: Potential use in the development of boron-containing drugs due to its ability to form reversible covalent bonds with biomolecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 3-(1-Allyl-4-pyrazolyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium(II) complex to form a palladium-boronate complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the final coupled product.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the pyrazolyl and allyl groups, making it less versatile in certain reactions.
4-Pyrazolylphenylboronic Acid: Similar structure but without the allyl group, affecting its reactivity and applications.
Allylphenylboronic Acid: Lacks the pyrazolyl group, limiting its use in specific biological applications.
Uniqueness
3-(1-Allyl-4-pyrazolyl)phenylboronic acid is unique due to the presence of both the pyrazolyl and allyl groups, which enhance its reactivity and versatility in various chemical and biological applications. The combination of these functional groups allows for more complex and diverse reactions, making it a valuable compound in research and industry.
特性
分子式 |
C12H13BN2O2 |
|---|---|
分子量 |
228.06 g/mol |
IUPAC名 |
[3-(1-prop-2-enylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c1-2-6-15-9-11(8-14-15)10-4-3-5-12(7-10)13(16)17/h2-5,7-9,16-17H,1,6H2 |
InChIキー |
LSMPZBHIZBRWFA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C2=CN(N=C2)CC=C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-[(1-Boc-2-pyrrolidinyl)methoxy]-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13674540.png)
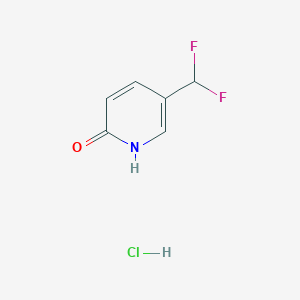
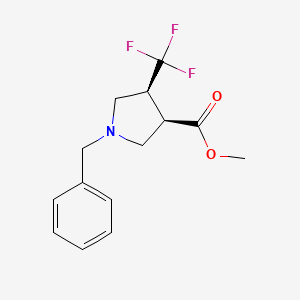

![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13674548.png)
![4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13674588.png)
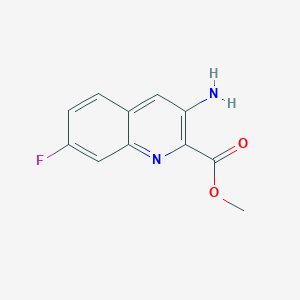

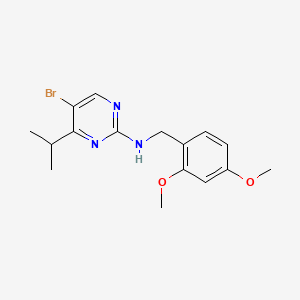
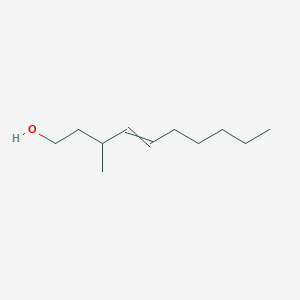
![N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride](/img/structure/B13674612.png)
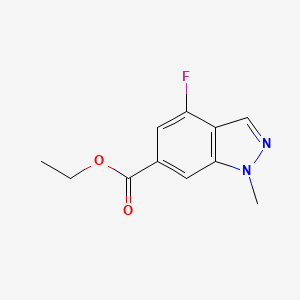
![(R)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13674637.png)
